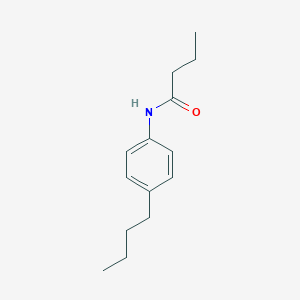
2-(4-chlorophenyl)-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(3-methoxyphenyl)acetamide, commonly known as CMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CMMP belongs to the class of arylacetamide derivatives, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of CMMP is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and glutamate. CMMP has been found to increase the levels of GABA in the brain, which has a calming effect and can reduce anxiety and seizures. It also inhibits the release of glutamate, which is an excitatory neurotransmitter that can cause neuronal damage in certain neurological disorders.
Biochemical and Physiological Effects:
CMMP has been found to have a significant effect on the central nervous system. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has a modulatory effect on ion channels, which can affect neuronal excitability and synaptic transmission.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CMMP is its potential therapeutic properties for neurological disorders. It has been found to be effective in preclinical studies and has shown promise as a potential treatment option. However, the limitations of CMMP include its low solubility, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness.
Zukünftige Richtungen
There are several future directions for the research on CMMP. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the potential therapeutic properties of CMMP for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more effective formulations and delivery methods for CMMP could improve its therapeutic potential. Finally, the investigation of the safety and toxicity of CMMP is also an important area of future research.
Synthesemethoden
The synthesis of CMMP involves the reaction of 4-chlorobenzoyl chloride with 3-methoxyaniline in the presence of a base such as triethylamine. The resulting product is then subjected to acetylation with acetic anhydride to obtain CMMP. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
CMMP has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in preclinical studies. CMMP has also shown promise as a potential treatment for neuropathic pain, epilepsy, and other neurological disorders.
Eigenschaften
Molekularformel |
C15H14ClNO2 |
|---|---|
Molekulargewicht |
275.73 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H14ClNO2/c1-19-14-4-2-3-13(10-14)17-15(18)9-11-5-7-12(16)8-6-11/h2-8,10H,9H2,1H3,(H,17,18) |
InChI-Schlüssel |
YYIPWCUHQIJTKG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





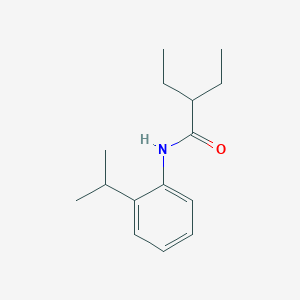



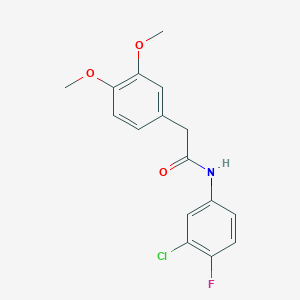
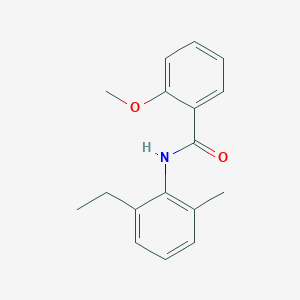
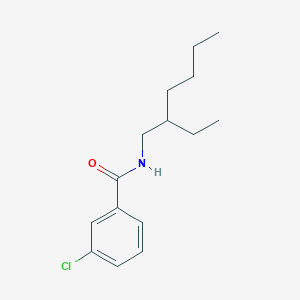
![2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B291576.png)



